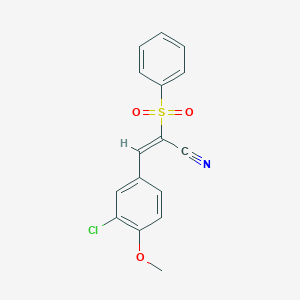

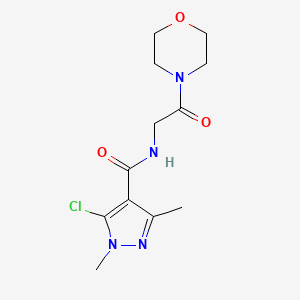

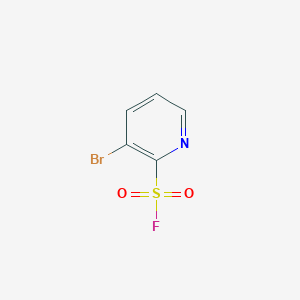

5-氯-1,3-二甲基-N-(2-吗啉-2-氧代乙基)-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide, also known as 5-Cl-MOPC, is an important synthetic compound used in a variety of scientific research applications. 5-Cl-MOPC is a derivative of pyrazole, a five-member heterocyclic compound that contains nitrogen, oxygen, and carbon atoms. 5-Cl-MOPC is a relatively new compound, having been first synthesized in the early 2000s. It has since been used in a variety of research applications, including biochemical and physiological studies.

科学研究应用

合成和化学性质

新型合成方法:研究重点是为吡唑和甲酰胺化合物的衍生物开发新的合成方法。这些化合物通过多步反应合成,并使用各种光谱技术进行表征,表明人们对吡唑衍生物的化学操作和合成有广泛兴趣,以用于潜在的科学应用 (Jadhav 等人,2016)。

化学反应和衍生物:研究详细介绍了吡唑和恶唑衍生物与含氮碱的反应,产生各种产物。这些反应对于创建具有潜在药理学应用的新型化合物至关重要。化学反应的多功能性突出了吡唑衍生物在合成新化学实体中的效用 (Shablykin 等人,2008)。

生物活性与应用

抗结核活性:合成的化合物显示出中等到良好的抗结核活性,突出了吡唑衍生物在开发新的抗分枝杆菌剂中的潜力。该研究确定了对结核分枝杆菌具有显着活性的特定化合物,表明了开发新疗法的途径 (Jadhav 等人,2016)。

抗癌和抗炎剂:源自天然产物的 novel 杂环化合物的合成显示出显着的抗炎和镇痛活性。这些发现表明吡唑衍生物作为支架的潜力,可用于开发具有抗炎和镇痛特性的新药 (Abu-Hashem 等人,2020)。

抗菌活性:合成工作扩展到创建具有高抗菌活性的化合物,表明吡唑衍生物在解决抗生素耐药性和开发新的抗菌剂中发挥的作用。这些研究强调了化学合成在探索新的治疗途径中的重要性 (Baluja 和 Chanda,2017)。

作用机制

Target of Action

The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood clotting process, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .

Mode of Action

This inhibition would prevent the conversion of prothrombin to thrombin, thereby disrupting the blood clotting process .

Biochemical Pathways

The compound’s action on Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the formation of thrombin, a key enzyme in the coagulation cascade. This disruption can have downstream effects on the formation of fibrin, the protein that forms the structure of blood clots.

Result of Action

The molecular and cellular effects of the compound’s action would likely be a reduction in blood clot formation due to the inhibition of thrombin production . This could potentially be beneficial in conditions where there is a risk of excessive clotting, such as in certain cardiovascular diseases.

属性

IUPAC Name |

5-chloro-1,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O3/c1-8-10(11(13)16(2)15-8)12(19)14-7-9(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARURRRDZYXNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NCC(=O)N2CCOCC2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)

![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2885613.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)